Journal Name:Materials Today Chemistry
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Electrochemical Migration Behavior on FR-4 Printed Circuit Board with Different Surface Finishes
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s11664-023-10557-w
The impact of four typical surface finishes on electrochemical migration in printed circuit board production was studied using a modified water drop test, and the electrochemical migration phenomena of each surface finish at different bias voltages were analyzed. Based on the analysis of the experimental results, the four surface finishes were ranked in terms of their ability to resist electrochemical migration, as follows: electroless nickel/immersion gold (ENIG) > lead-free hot air solder leveling (HASL) > HASL > Cu. For the lead-free HASL, HASL, and Cu surface finishes, the growth of dendrites was mainly related to the hydroxide solubility product of metal ions, with a smaller solubility product leading to a larger area of precipitates, which further hindered the emergence and growth of dendrites. The electrochemical migration process of ENIG differed from other surface finishes. Gold was not involved in the electrochemical migration process, and no typical cathodic dendrite growth phenomenon was observed. Only nickel hydroxide and oxide formed from the anode edge and migrated toward the cathode with low conductivity, resulting in high electrochemical migration resistance for the ENIG surface finish.
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Impact of Temperature on the Reliability of UTB-DG-FE-TFETs and Their RF/Analog and Linearity Parameter Dependence
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1007/s11664-023-10556-x
This study aimed to investigate the influence of temperature on the reliability of an ultrathin-body double-gate ferroelectric tunnel field-effect transistor (UTB-DG-FE-TFET). An in-depth simulation-based analysis of the fluctuation in DC parameters including transfer characteristics, subthreshold swing (SS), and ION/IOFF ratio is provided across a whole temperature range from 200 K to 400 K. The proposed device is contrasted with a standard FE-TFET model in terms of RF figure of merit (FoM). A technology computer-aided design (TCAD) simulator is also used to examine the RF/analog performance of the proposed device in terms of temperature. This study additionally investigates the impact of temperature on voltage intersect points (VIP2 and VIP3), third-order power intercept points (IIP3), higher-order harmonics (gm2 and gm3), and third-order intermodulation distortion (IMD3). To assess the device's linearity, temperature variations are employed on the 1-dB compressive point. The effect of temperature on drain current at various gate voltages is further examined employing various models. An extremely notable technology for minimally powered large-frequency uses, the ON-state current displays almost no influence from fluctuations in temperature. A careful evaluation of all the performance characteristics of the proposed device is advantageous from the standpoint of design. This implies that the proposed device is more reliable than standard TFETs in lower-power applications at elevated temperatures.
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Influence of Highly Efficient Carbon Doping on AlxGa1−xAs Layers with Different Al Compositions (x) Grown by MOVPE
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1007/s11664-023-10520-9
Carbon (C)-doped aluminum gallium arsenide (AlxGa1−xAs) epitaxial layers with different aluminum (Al) concentrations have been grown on gallium arsenide (GaAs) substrates by metalorganic vapor phase epitaxy (MOVPE) technique. The impact of varying carbon tetrabromide (CBr4) flow rates on the electrical properties of AlxGa1−xAs materials with different Al compositions has been investigated. High-resolution x-ray diffraction (HRXRD) measurement and a Hall effect measurement system have been used to determine the Al compositions and to evaluate the electrical properties. It has been found that the carrier density increases and the mobility decreases by increasing the flow rate of CBr4 and changing Al compositions up to a certain point. In contrast, at higher Al compositions, a decrease in carrier density and an increase in mobility have been observed with increasing CBr4 flow rate. Since these observed trends require to be analyzed in more detail, x-ray photoelectron spectroscopy (XPS) has been used to analyze the elements in the structure. From the XPS results, it has been shown that the atomic concentration of the arsenic in the structure decreased with the increase in CBr4 flow rates. In addition, it has been shown that the Al composition in the AlxGa1−xAs material obtained from the XRD results increases with the increase in the atomic concentration of the arsenic. Accordingly, a linear increase in carrier concentration is shown with increasing Al composition. This increase is explained by the effect of the Al–C bond content on the electrical properties of AlxGa1−xAs.
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Facile Approach to Directional Alignment of Indium-Doped Strontium Oxide Film and Improved Liquid Crystal System Application
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1007/s11664-023-10560-1
In this study, we describe the characterization and applicability of the liquid crystal (LC) system of brush-coated indium strontium oxide (InSrO) film. To achieve this aim, the film curing temperature was adjusted and the surface morphology was examined using atomic force microscopy and corresponding line profile data. In particular, we revealed a nano/microgroove anisotropic surface structure on the film after curing at 230°C, which was derived from the shear stress generated during movement of the wet brush hairs and subsequent active thermal oxidation of InSrO. In addition, x-ray photoelectron spectroscopy confirmed the presence of a well-formed InSrO film on the substrate. The film also exhibited hydrophilic properties at higher curing temperatures along with an amorphous structure. The InSrO film represented high optical transmittance to the LC system, and we confirmed the uniform and homogeneous LC alignment state using polarized optical microscopy and pre-tilt angle analyses. The oriented anisotropic film structure induced the alignment of LCs on the surface through geometric constraints. The InSrO film also exhibited advanced electro-optical performance with a fast response time and low operating voltage compared to the polyimide layer conventionally used in LC systems. From these results, we expect that brush-coated InSrO film will be a good alternative in advanced LC systems.
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Enhanced Sensing Performance of Au-decorated Cellulose Nanofiber-SnO2 for NO2 Detection Under UV Light
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-16 , DOI: 10.1007/s11664-023-10531-6
Cellulose nanofiber (CNF), a natural polymer material with a high specific surface area, is a potential candidate for gas sensors. Here, we report Au/SnO2 composites with excellent performance synthesized by a chemical precipitation method based on CNF-assisted synthesis, and a series of Au/SnO2 composites were prepared by adjusting the Au content. The sensitivity of the 1.5 wt.% Au/SnO2 sensor to a low concentration of 1 ppm NO2 was 53, nearly 17 times higher than that of pure SnO2 synthesized by CNF, under ultraviolet (UV) irradiation at a wavelength of 365 nm. The crystal structure of the composite was characterized by scanning electron microscopy (SEM) and transmission electron microscopy (TEM), revealing that the composites had high crystallinity and particles reaching the nanoscale. Further experimental data showed that the CNF-assisted synthesis Au/SnO2 sensors had good selectivity, repeatability, and stability. Additionally, the sensor is able to maintain its excellent gas sensing performance even under varying humidity conditions.
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Preparation and Characterization of High-Performance Fe3O4/RGO Anode for Supercapacitors
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1007/s11664-023-10552-1
As a key factor affecting the performance of supercapacitors, the research on electrode materials for supercapacitors has been primarily focused on the cathode with little work found on anode materials. This has hindered the improvement of the energy density of supercapacitors. The objective of this work, therefore, was to prepare a high-performance, low-cost anode material for supercapacitors. Fe3O4 was synthesized by a hydrothermal method and Fe3O4/rGO nanocomposites were prepared by further hydrothermal treatment of Fe3O4 with graphene oxide. The Fe3O4/rGO nanocomposites were characterized by XRD, SEM, TEM, BET. and other methods to analyze their micromorphology and elemental composition. Electrochemical measurements were performed to assess the electrochemical properties of Fe3O4/rGO, which was tested with a high specific capacitance of 571.2 F g−1 (1 A g−1), much higher than that of pure Fe3O4 (214.7 F g−1). Assembling Fe3O4/rGO//MnO2 asymmetric supercapacitors (ASC) with MnO2 as the positive electrode and Fe3O4/rGO as the negative electrode, the device obtained an energy density of 95.1 Wh kg−1 at a power density of 2881 W kg−1. After 10,000 cycles at 10 A g−1, the ASC retained 87.2% of its original capacitance, so the Fe3O4/rGO nanocomposite could be an ideal anode material for high-performance supercapacitors.
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X-shaped Photonic Crystal Waveguide with Phase-Change Materials for Non-blocking Wavelength-Selective Routing
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-02 , DOI: 10.1007/s11664-023-10549-w
A 2 × 2 photonic crystal (PC) wavelength router unit (WRU) is proposed. Different from traditional WRUs composed of a cross waveguide and one or two microring resonators, it only consists of a single X-shaped cross waveguide. The refractive index of four key PC rods produced with a phase-change material can be adjusted to realize a flexible optical routing function. Four WRUs of this structure are combined to realize a 4 × 4 non-blocking wavelength selective router, which has a device size of only 520 μm2. As far as the non-blocking routing function is concerned, the signal-to-noise ratios (SNRs) of the 4 × 4 PC router are 19.43–23.3 dB at 1550 nm. As to the wavelength selective routing function, the 4 × 4 PC router achieves the maximum insertion loss of 0.451 dB at 1550 nm and the maximum crosstalk of −17.514 dB at 1420 nm, respectively. Not only is the device structure greatly simplified, but its size is notably reduced and the device performance is also improved. The proposed PC router unit can be easily scaled to realize a higher radix non-blocking optical routing system, which is useful in optical networks-on-chips (ONoCs).
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Controlling THz Absorption Properties of Metamaterials Based on Graphene
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1007/s11664-023-10493-9
With great potential for applications in fields such as heat radiation, energy harvesting, and biochemical and molecular sensing, the terahertz (THz) metamaterial (MM) absorber has attracted great interest and is the subject of intensive study. Research on developing intelligent metamaterials which can control absorption properties is of particular importance. Based on the computational and simulation technique, we propose a design of metamaterial capable of absorbing electromagnetic waves in the THz frequency region by exploiting a fishnet-structured graphene layer. The investigation results demonstrate that it is possible to determine the desired resonance frequency in the THz region by a suitable set of structural geometry parameters. More interestingly, the absorption of the designed MM can be controlled by an external electric field through an applied DC bias voltage to the graphene layer. Simulation and calculation results show that with a voltage of 594 V, the absorption of MM can reach 99% at 6.125 THz. On the contrary, if there is no applied voltage, the THz electromagnetic wave is almost completely reflected. The proposed graphene-integrated metamaterial absorber can function as a switchable absorption window that can be used for diverse THz smart technologies.
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Electronic and Thermoelectric Properties of Armchair-Edge Silicene Nanoribbons: Role of Quantum Antidot Arrays
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s11664-023-10578-5
In this study, we investigated the electronic and thermoelectric properties of a pristine armchair-edge silicene nanoribbon (PASiNR) and armchair-edge silicene nanoribbons (ASiNRs) defected by quantum antidot arrays, called defective armchair edge silicene nanoribbons (DASiNRs). We considered DASiNRs in which quantum antidot arrays with rhomboid and hexagonal geometries were created. The results indicate that the creation of quantum antidot arrays has a significant impact on the electronic properties of ASiNRs, so the modified band structure leads to significant modifications in the current-voltage characteristic that shows a negative differential resistance at lower bias voltages. Furthermore, due to the modified electronic band structures and transmission spectra, we found that the Seebeck coefficient and the electronic figure of merit, and consequently the thermoelectric performance of DASiNRs, especially with asymmetric rhomboid-type structures, is much higher than the PASiNR. We use a tight-binding model and non-equilibrium Green's function formalism to obtain the electronic and thermoelectric properties. All numerical studies and simulations were performed using MATLAB codes.
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Bismuth and Cobalt Multiphasic System: Synthesis and Application as Microstrip Patch Antenna Substrate
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1007/s11664-023-10562-z
Sillenites have been a subject of increasing interest for electronics applications due to their unique crystal structure, ease of synthesis and vast potential for combination with other elements. In this study, bismuth–cobalt-based material is produced and applied as microstrip patch antenna (MPA) substrate. Synthesis, characterization, simulations and measurements are detailed. To produce Bi13Co11, a sol–gel technique modified by ionic coordination reaction (ICR) was performed, followed by calcination and sintering. Structural characterization was performed by x-ray diffraction, followed by Rietveld refinement, resulting in a main phase-weighted percentage of 53.82%, to which the magnetic property of the material was ascribed. Dielectric characterization from 1.0 GHz to 8.5 GHz presented real permittivity around 5.0 and dielectric loss tangent around 0.02. Material performance as substrate was evaluated through two microstrip patch antenna geometries. Reflection coefficient (S11) measurements presented dual-band characteristics, good agreement with simulations and maximum resonance frequency error of 4.84%, validating characterizations. Directional behavior was observed through simulated radiation patterns. Efficiency ranged from 75% to 85% in all cases.
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